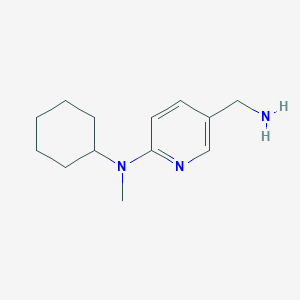

5-(Aminomethyl)-N-cyclohexyl-N-methyl-2-pyridinamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

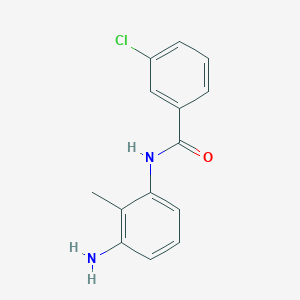

The compound “5-(Aminomethyl)-N-cyclohexyl-N-methyl-2-pyridinamine” is a complex organic molecule. It contains an aminomethyl group, which in organic chemistry, is a functional group with the formula -CH2-NH2 . It also contains a pyridinamine group, which is a derivative of pyridine with one or more amine groups attached. The N-cyclohexyl-N-methyl part suggests the presence of a cyclohexyl group (a six-membered cycloalkane ring) and a methyl group attached to the same nitrogen atom .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Amines, for example, can undergo a variety of reactions, including alkylation, acylation, and reactions with acid chlorides .Applications De Recherche Scientifique

Transition Metal Complexes

N-[(diphenylphosphino)methyl]-2-pyridinamine and its derivatives have been utilized in forming complexes with various metals. For instance, the reaction of these compounds with palladium(II), copper(I), silver(I) salts, and iron pentacarbonyl has yielded complexes displaying various coordination modes. A notable outcome is a dinuclear silver complex demonstrating a novel P,N(amine),N(pyridyl)-bridging mode, enhanced by argentophilic interaction (Song, Zhang, & Mak, 2002).

Synthesis and Chemical Transformations

Pyrindines and Tetrahydroquinolines Synthesis

Pyrindines and tetrahydroquinolines can be synthesized in a one-pot process involving the coupling–isomerization–Stork–enamine alkylation–cyclocondensation sequence. This method involves using compounds such as 2-(aminomethyl)pyridine (Yehia, Polborn, & Müller, 2002).

Ionic Liquid Synthesis

2-Picolylamine, closely related to 5-(Aminomethyl)-N-cyclohexyl-N-methyl-2-pyridinamine, has been used in the synthesis of a new class of ionic liquids. This synthesis involves the aminolysis of cyclohexene oxide and subsequent intramolecular cyclization under environmentally friendly, solvent-free conditions (Fringuelli, Pizzo, Tortoioli, & Vaccaro, 2004).

Biotechnological Applications

Whole-Cell Catalysis

Burkholderia sp. MAK1 has shown the ability to convert different pyridin-2-amines into their hydroxy derivatives, highlighting the potential of biocatalytic processes in creating valuable intermediates for chemical and pharmaceutical industries (Stankevičiūtė et al., 2016).

Other Relevant Studies

Glycosidase Inhibition

2-(Aminomethyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol derivatives have been synthesized and evaluated for their inhibitory activities against various glycosidases. This research contributes to understanding the potential pharmaceutical applications of similar compounds (Popowycz, Gerber‐Lemaire, Schütz, & Vogel, 2004).

Propriétés

IUPAC Name |

5-(aminomethyl)-N-cyclohexyl-N-methylpyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3/c1-16(12-5-3-2-4-6-12)13-8-7-11(9-14)10-15-13/h7-8,10,12H,2-6,9,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPZLWUNZOPNKCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C2=NC=C(C=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Aminomethyl)-N-cyclohexyl-N-methyl-2-pyridinamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,5-Dimethylisoxazol-4-yl)methoxy]-3-methylbenzoic acid](/img/structure/B1319887.png)

![6,9-Diazaspiro[4.5]decane](/img/structure/B1319895.png)